molecular formula C16H10N4O2S2 B2841268 N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-76-9

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2841268
CAS RN: 862976-76-9
M. Wt: 354.4
InChI Key: SHGZXMJKDIJLNC-UHFFFAOYSA-N
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Description

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, commonly known as PTTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTB is a heterocyclic compound that contains both thiazole and benzothiazole rings, making it a unique molecule with diverse properties.

Scientific Research Applications

Quantum Chemical Analysis and Tautomerism

N-(Pyridin-2-yl)thiazol-2-amine compounds, closely related to the chemical , demonstrate a complex behavior called dynamic tautomerism and possess divalent N(I) character. Quantum chemical analysis reveals that these compounds can exist in multiple isomeric structures with slight energy differences, influencing their electron distribution and protonation energy. This behavior suggests potential applications in designing molecules with specific electronic properties for use in electronic materials or as ligands in coordination chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Metal-Free Oxidative C–H Functionalization

A method for synthesizing biologically potent derivatives of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation has been developed, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process features a metal-free approach, broad substrate scope, short reaction times, and simple purification, hinting at its utility in synthesizing various heterocyclic compounds for potential applications in medicinal chemistry and drug development (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Electrochromic Materials

The thiadiazolo[3,4-c]pyridine unit, an analog to benzothiadiazole, exhibits superior electron-accepting ability and has been explored in the design of donor-acceptor-type electrochromic polymers. These materials, such as poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine), offer a lower bandgap and improved redox activity and stability, making them promising for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Solvent-Free Synthesis of Heterocycles

A novel protocol for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines has been developed, utilizing Bi(III) salts as catalysts under solvent-free conditions. This method highlights the potential for green chemistry approaches in the synthesis of complex heterocyclic systems, which could find applications in pharmaceuticals, agrochemicals, and materials science (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S2/c1-2-4-17-9(3-1)11-7-23-15(19-11)20-16-18-10-5-12-13(22-8-21-12)6-14(10)24-16/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGZXMJKDIJLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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